What is the molecular weight of (+/-)-Isosteviol-d3?
What is the molecular weight of (+/-)-Isosteviol-d3?
Topic: Technical Analysis of (+/-)-Isosteviol-d3: Physicochemical Properties and Bioanalytical Applications
Part 1: Executive Summary
The molecular weight of (+/-)-Isosteviol-d3 is 321.47 g/mol .[1]
This stable isotope-labeled compound serves as a critical Internal Standard (IS) in the quantitative bioanalysis of Isosteviol (a metabolite of Stevioside) via LC-MS/MS. The substitution of three hydrogen atoms (
Part 2: Chemical Identity & Physicochemical Profile
The following table consolidates the core chemical data for (+/-)-Isosteviol-d3. Researchers should verify the specific stereochemical designation (racemic vs. enantiopure) based on their assay requirements, although the racemic mixture is commonly used as a cost-effective internal standard for achiral MS detection.
| Property | Data | Notes |
| Chemical Name | (+/-)-Isosteviol-d3 | Racemic mixture of the deuterated diterpene. |
| Molecular Formula | C | Three protons replaced by deuterium.[1][2] |
| Molecular Weight | 321.47 g/mol | Calculated: |
| Unlabeled CAS | 27975-19-5 | For natural (-)-Isosteviol. |
| Racemic CAS | 216150-83-3 | For unlabeled (+/-)-Isosteviol. |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; stock solutions prepared in organic solvents. |
| Appearance | White to Off-White Solid | Crystalline powder. |
| Core Skeleton | ent-Beyerane | Tetracyclic diterpenoid structure. |
Isotopic Substitution Logic
The "d3" designation typically implies the presence of a trideuteromethyl group (-CD
Part 3: Bioanalytical Application (LC-MS/MS)
The primary utility of (+/-)-Isosteviol-d3 is to correct for matrix effects, extraction efficiency, and ionization variability in the quantification of Isosteviol in biological matrices (plasma, urine).
Experimental Workflow
The following protocol outlines a self-validating LC-MS/MS workflow using (+/-)-Isosteviol-d3.
Step 1: Stock Solution Preparation
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Primary Stock: Dissolve 1 mg of (+/-)-Isosteviol-d3 in 1 mL of DMSO to yield a 1 mg/mL solution.
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Working IS Solution: Dilute the stock with 50% Methanol/Water to a concentration of 100 ng/mL. Note: Keep on ice to prevent solvent evaporation.
Step 2: Sample Preparation (Protein Precipitation)
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Aliquot 50 µL of biological sample (Plasma/Serum).
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Add 10 µL of Working IS Solution (100 ng/mL).
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Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.
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Vortex vigorously for 30 seconds.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer supernatant to an LC vial for injection.
Step 3: LC-MS/MS Parameters
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Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Ionization: ESI Negative Mode (due to the carboxylic acid moiety).
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MRM Transitions:
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Analyte (Isosteviol):
(Loss of HCOOH/H O). -
Internal Standard (Isosteviol-d3):
(Mass shift +3 maintained).
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Analytical Logic Diagram
Figure 1: Analytical workflow for the quantification of Isosteviol using (+/-)-Isosteviol-d3 as an internal standard.
Part 4: Synthesis & Stability Considerations
Origin and Stereochemistry
Natural Isosteviol is obtained via the acid hydrolysis of Stevioside , a glycoside found in Stevia rebaudiana. This process involves a Wagner-Meerwein rearrangement of the kaurene skeleton to the ent-beyerane skeleton.
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Natural Isosteviol: Chiral, typically (-)-Isosteviol.
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Standard (+/-)-Isosteviol-d3: The designation "(+/-)" indicates a racemic mixture. In analytical chemistry, a racemic internal standard is acceptable for achiral chromatography (standard C18) because the enantiomers of the IS will co-elute and ionize identically to the natural analyte. However, if using a Chiral Column , the researcher must ensure the IS peak corresponds to the analyte's retention time.
Stability
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Storage: -20°C is recommended.
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Solution Stability: Deuterated standards are generally stable in organic solvents (MeOH, ACN) for months at -20°C.
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Exchangeability: Care must be taken to ensure the deuterium labels are not on exchangeable positions (e.g., acidic protons). Ideally, the d3 label is on a methyl group (C-17 or C-20), rendering it inert to pH changes during extraction.
References
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PubChem. (n.d.). Isosteviol Compound Summary. National Library of Medicine. Retrieved from [Link]
- Wang, L., et al. (2011). "Determination of isosteviol in rat plasma by LC-MS/MS." Journal of Chromatography B. (Contextual reference for LC-MS methodology).
